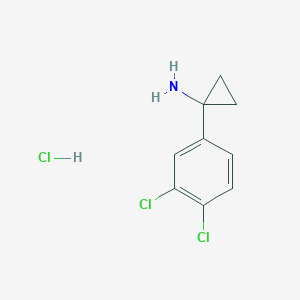

1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

Description

The exact mass of the compound 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTVVHFZGUWICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260423-23-1 | |

| Record name | 1-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride: A Predictive Analysis

Introduction

1-(3,4-Dichlorophenyl)cyclopropanamine hydrochloride is a halogenated derivative of phenylcyclopropanamine. The phenylcyclopropanamine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The cyclopropyl ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The dichloro-substitution on the phenyl ring is expected to significantly influence the compound's lipophilicity, metabolic stability, and electronic properties, thereby modulating its biological activity.

This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride, a proposed synthesis route, and anticipated analytical characteristics. The insights are drawn from extensive data available for its difluoro-analog, a key intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor.[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted properties for 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀Cl₃N |

| Molecular Weight | 238.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Predicted to be soluble in methanol and DMSO. |

| Melting Point | Expected to be a high-melting solid, likely over 150 °C. |

| pKa | The amine group is expected to have a pKa in the range of 8.5-9.5. |

Proposed Synthesis Pathway

A plausible synthetic route for 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride can be adapted from established methods for its difluoro analog.[1] A potential multi-step synthesis is outlined below. The causality behind this proposed pathway lies in its reliance on well-established and versatile reactions in organic synthesis.

Experimental Protocol: Proposed Synthesis

-

Wittig Reaction: 3,4-Dichlorobenzaldehyde would be reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile, to form 3-(3,4-dichlorophenyl)acrylonitrile. This step introduces the α,β-unsaturated system necessary for cyclopropanation.

-

Cyclopropanation: The resulting acrylonitrile would then undergo cyclopropanation. A common method is the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base like sodium hydride to generate the dimethylsulfoxonium ylide in situ. This would form 1-cyano-2-(3,4-dichlorophenyl)cyclopropane.

-

Reduction of the Nitrile: The nitrile group of the cyclopropane derivative would then be reduced to a primary amine. This can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Hydrochloride Salt Formation: Finally, the free base of 1-(3,4-Dichlorophenyl)cyclopropanamine would be dissolved in a suitable solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

Caption: Proposed synthetic workflow for 1-(3,4-Dichlorophenyl)cyclopropanamine HCl.

Analytical Characterization

The identity and purity of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride would be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 7.0-7.5 ppm. The protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region, typically between δ 0.5-2.0 ppm. The methine proton adjacent to the amine would be further downfield within this region. The protons of the ammonium group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the dichlorophenyl ring, with the carbon atoms attached to the chlorine atoms being significantly deshielded. The three carbons of the cyclopropyl ring would resonate at high field.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 202.0, reflecting the loss of HCl. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1).

Caption: Predicted fragmentation pathway in positive mode ESI-MS.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Potential Applications and Research Directions

Given its structural similarity to known pharmacologically active molecules, 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride could be a valuable building block in drug discovery. The dichlorophenyl moiety may confer unique properties, potentially leading to compounds with novel or improved therapeutic activities. Research into this and similar compounds could be directed towards exploring their potential as:

-

Enzyme Inhibitors: Many phenylcyclopropanamine derivatives are known to be enzyme inhibitors.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the dichlorophenyl group may facilitate crossing the blood-brain barrier, making it a candidate for CNS-acting drugs.

-

Antiviral or Anticancer Agents: Halogenated aromatic compounds are features of numerous antiviral and anticancer drugs.

Safety and Handling

As with any chemical compound for which toxicological data is not available, 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.

Sources

A Guide to the Structural Elucidation of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

Preamble: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. For active pharmaceutical ingredients (APIs) and their intermediates, structural integrity is not merely a matter of academic curiosity; it is a regulatory necessity and a fundamental prerequisite for understanding biological activity. This guide provides an in-depth technical overview of the analytical methodologies required for the structural elucidation of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride, a substituted phenylcyclopropylamine of interest in medicinal chemistry.

Our approach is rooted in the principle of orthogonal verification, wherein multiple, independent analytical techniques are employed to build a congruent and irrefutable structural model. We will not only detail the "how" but also the "why" of each experimental choice, offering insights honed from practical experience in the field. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural characterization.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first step in any structural elucidation workflow is to ascertain the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that can be used to deduce the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The sample is introduced into an Orbitrap or Time-of-Flight (TOF) mass spectrometer, and the spectrum is acquired in positive ion mode.

-

Data Analysis: The exact mass of the most abundant isotopologue of the protonated molecule is determined.

Expected Results and Interpretation

The molecular formula of 1-(3,4-Dichlorophenyl)cyclopropanamine is C₉H₉Cl₂N. The expected exact mass of the protonated molecule [C₉H₁₀Cl₂N]⁺ can be calculated. A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, we expect to see a characteristic M, M+2, and M+4 pattern in an approximate ratio of 9:6:1.[1] This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

| Ion | Expected Exact Mass | Isotopic Pattern |

| [C₉H₁₀³⁵Cl₂N]⁺ | 202.0239 | M |

| [C₉H₁₀³⁵Cl³⁷ClN]⁺ | 204.0210 | M+2 |

| [C₉H₁₀³⁷Cl₂N]⁺ | 205.9814 | M+4 |

The observation of this pattern, coupled with an accurate mass measurement that corresponds to the molecular formula C₉H₉Cl₂N, provides a high degree of confidence in the elemental composition.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the bonding relationships between them.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Aromatic-H | 7.2 - 7.6 | m | 3H | - |

| NH₃⁺ | ~8.5 | br s | 3H | - |

| Cyclopropyl-CH | 2.5 - 2.8 | m | 1H | - |

| Cyclopropyl-CH | 2.2 - 2.5 | m | 1H | - |

| Cyclopropyl-CH₂ | 1.2 - 1.6 | m | 2H | - |

Rationale for Predictions: The aromatic protons will appear in the downfield region, with their splitting pattern determined by their positions on the dichlorophenyl ring. The amine protons will be a broad singlet due to exchange and quadrupole broadening from the nitrogen atom. The cyclopropyl protons will be in the upfield region and will exhibit complex splitting due to geminal and vicinal coupling.[2]

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-H | ~125 - 130 |

| Aromatic C-C(cyclopropyl) | ~140 - 145 |

| Cyclopropyl CH-N | ~30 - 35 |

| Cyclopropyl CH-Ar | ~20 - 25 |

| Cyclopropyl CH₂ | ~10 - 15 |

Rationale for Predictions: The aromatic carbons will be in the downfield region, with the carbons attached to chlorine being deshielded. The cyclopropyl carbons are characteristically found in the upfield region of the spectrum.[3]

Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. We would expect to see correlations between the cyclopropyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For instance, we would expect to see correlations from the cyclopropyl protons to the aromatic carbons, confirming the attachment of the cyclopropyl ring to the dichlorophenyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the spectra using appropriate software and analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure.

The following diagram illustrates the workflow for NMR-based structure elucidation:

Caption: NMR workflow for structure elucidation.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (amine salt) | 3200 - 2800 (broad) | Stretch |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C-H (cyclopropyl) | ~3000 | Stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| C-N | 1250 - 1020 | Stretch |

| C-Cl | 800 - 600 | Stretch |

The presence of a broad absorption in the 3200-2800 cm⁻¹ region is characteristic of an amine salt. The aromatic C=C stretching bands and the C-Cl stretching bands further support the proposed structure.

Synthesis and Purity Assessment

While this guide focuses on structure elucidation, an understanding of the synthetic route is invaluable for predicting potential impurities that may need to be identified and characterized. A plausible synthesis could involve the cyclopropanation of 3,4-dichlorostyrene, followed by functional group manipulation to introduce the amine.[4]

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring provides a strong chromophore.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, while a suite of NMR experiments reveals the intricate connectivity of the atoms. FT-IR spectroscopy confirms the presence of key functional groups. By integrating the information from these orthogonal methods, a complete and unambiguous structural assignment can be made with a high degree of confidence, meeting the rigorous standards of the pharmaceutical industry.

References

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

Sources

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride CAS number 1260423-23-1

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride and its Analogue, a Key Pharmaceutical Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Halogens and a Crucial Intermediate

The landscape of modern drug discovery is built upon the precise assembly of molecular scaffolds. This guide delves into the technical intricacies of a specific class of cyclopropanamine derivatives, pivotal intermediates in the synthesis of blockbuster pharmaceuticals. While the query specified 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride (CAS No. 1260423-23-1), a thorough investigation reveals a significant body of scientific literature and process chemistry focused on its close analogue, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride . This difluorinated compound is a critical building block for the antiplatelet agent Ticagrelor.[1] Given the extensive data available for the difluoro analogue and its established importance in pharmaceutical manufacturing, this guide will focus on this compound as a representative and highly relevant example for professionals in the field. The principles of synthesis, analysis, and handling discussed herein are largely translatable to other halogenated phenylcyclopropanamine derivatives.

This document will provide a comprehensive overview of the chemical properties, synthesis, applications, and handling of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride, offering field-proven insights and detailed protocols to support your research and development endeavors.

Physicochemical Properties and Structural Elucidation

The precise stereochemistry and physicochemical characteristics of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride are fundamental to its utility as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 1402222-66-5 | [2][3] |

| Molecular Formula | C9H10ClF2N | [4] |

| Molecular Weight | 205.63 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >172°C (decomposition) | [5] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [2][5] |

| Storage | Store in a freezer under an inert atmosphere (-20°C) | [5] |

Structural Formula:

Caption: 2D Structure of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

Synthesis and Manufacturing: Navigating the Pathways to a Key Intermediate

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a well-trodden path in process chemistry, with several patented routes aiming for high stereoselectivity, yield, and industrial scalability.[6] A common strategy involves the cyclopropanation of a substituted alkene derived from 3,4-difluorobenzaldehyde.[1]

One illustrative synthetic approach begins with the reaction of 1,2-difluorobenzene with chloroacetyl chloride in a Friedel-Crafts acylation to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.[6] The subsequent steps involve a stereoselective reduction of the ketone, followed by cyclization and functional group manipulations to afford the desired amine.[6]

Another prominent pathway involves the cyclopropanation of an alkene derived from 3,4-difluorobenzaldehyde.[1] This can be achieved through reactions like the Wittig or aldol condensation, followed by cyclopropanation with a reagent such as trimethylsulfoxonium iodide.[1]

A detailed, generalized protocol for the final deprotection step to yield the hydrochloride salt is as follows:

Protocol: Preparation of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride from a Boc-Protected Precursor

-

Dissolution: Dissolve the Boc-protected amine precursor in a suitable solvent such as methanol (MeOH).

-

Acidification: Add a solution of hydrochloric acid (e.g., 37% HCl in water) to the reaction mixture.[7]

-

Reaction: Stir the resulting mixture at ambient temperature (e.g., 25°C) for a sufficient duration (e.g., 2 hours) to ensure complete deprotection.[7]

-

Workup: Partially evaporate the methanol and add water to precipitate the hydrochloride salt.[7]

-

Isolation: Filter the white precipitate, wash with water, and dry to obtain the final product.[7]

Caption: Generalized workflow for the synthesis of the hydrochloride salt.

Mechanism of Action and Pharmacological Relevance

As an intermediate, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride does not possess a direct pharmacological mechanism of action. Its significance lies in its role as a key structural component of Ticagrelor, a potent and selective P2Y12 receptor antagonist.[8] Ticagrelor prevents platelet activation and aggregation, thereby reducing the risk of thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[1] The cyclopropylamine moiety is crucial for the correct spatial orientation and binding of Ticagrelor to its target receptor.

Caption: Role of the intermediate in the action of Ticagrelor.

Applications in Drug Discovery and Development

The primary and most well-documented application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride is in the synthesis of Ticagrelor.[6] Its rigid cyclopropyl scaffold introduces conformational constraint, which can be advantageous in drug design for optimizing binding affinity and selectivity. Researchers may also explore this and similar structures as building blocks for novel compounds targeting a range of biological targets where a constrained phenethylamine pharmacophore is desired.[2]

Analytical Methods for Quality Control

Ensuring the purity and identity of this key intermediate is paramount. Standard analytical techniques employed for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are used to confirm the chemical structure and stereochemistry.[7]

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[2]

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoid breathing dust and direct contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[11]

-

For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[5]

Conclusion

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride stands as a testament to the importance of precisely crafted intermediates in the pharmaceutical industry. Its role in the synthesis of Ticagrelor underscores the impact of strategic molecular design on therapeutic outcomes. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in understanding and utilizing this valuable chemical entity.

References

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PharmaCompass. (n.d.). (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO 2013/144295 A1.

-

IPINDIA. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 7. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. file.ambeed.com [file.ambeed.com]

- 11. fishersci.com [fishersci.com]

synthesis of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

Abstract

1-(3,4-Dichlorophenyl)cyclopropanamine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutically active compounds. The unique structural motif of a cyclopropylamine appended to a dichlorinated phenyl ring imparts specific conformational rigidity and electronic properties that are desirable in modern drug design. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this molecule. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed experimental protocols, and present a comparative analysis of the primary synthetic routes. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

The synthesis of 1-arylcyclopropylamines presents a distinct set of challenges, primarily centered on the efficient construction of the strained three-membered cyclopropane ring and the subsequent introduction of the amine functionality. The choice of synthetic route is often a trade-off between the number of steps, overall yield, cost of reagents, and safety considerations, particularly at an industrial scale.

Several retrosynthetic disconnections are viable for the target molecule. The most common strategies involve either:

-

Strategy A: Formation of a cyclopropane ring precursor (e.g., a carboxylic acid, ester, or nitrile) from a styrene derivative, followed by conversion of the functional group to an amine.

-

Strategy B: Direct formation of the cyclopropylamine from a nitrile precursor using an organometallic approach.

-

Strategy C: Conversion of a cyclopropanecarboxamide intermediate into the target amine via a rearrangement reaction.

This guide will explore these strategies in detail, providing the necessary context for selecting the most appropriate method for a given research or production environment.

Visualizing the Synthetic Pathways

The following diagram provides a high-level overview of the primary synthetic strategies discussed in this guide.

Caption: High-level overview of synthetic strategies.

Detailed Synthetic Methodologies

Route A: From 3,4-Dichlorostyrene via a Nitrile Intermediate

This is a robust and widely applicable method that involves the construction of the cyclopropane ring onto an olefin, followed by the reduction of a nitrile group.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

The synthesis begins with the cyclopropanation of 3,4-dichlorostyrene. A common method to generate the required cyclopropanecarbonitrile is via the reaction of the styrene with a haloacetonitrile in the presence of a strong base.

Caption: Synthesis of the nitrile intermediate.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It deprotonates the chloroacetonitrile to form a carbanion, which then acts as the nucleophile in a Michael addition to the styrene. This is followed by an intramolecular nucleophilic substitution (an SNi-type cyclization) to form the cyclopropane ring, displacing the chloride. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its ability to solvate the sodium cation and its high boiling point, allowing for elevated reaction temperatures if necessary.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group is a versatile precursor to a primary amine. Catalytic hydrogenation or reduction with a metal hydride are the most common methods.[1][2]

Caption: Reduction of the nitrile to the amine.

Expertise & Experience: While catalytic hydrogenation (e.g., H₂, Raney Nickel) is often preferred for its "greener" profile, it can sometimes lead to side reactions, including reductive decyanation.[1] The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like Tetrahydrofuran (THF) is highly reliable and typically provides excellent yields.[3] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is quenched carefully with water and/or aqueous base to neutralize the excess hydride and hydrolyze the aluminum complexes, liberating the free amine.

Route B: From a Nitrile via a Kulinkovich-type Reaction

A more convergent and elegant approach is the direct synthesis of cyclopropylamines from nitriles using a titanium-mediated reaction, a modification of the Kulinkovich reaction.[4][5] This method forms the cyclopropane ring and introduces the nitrogen atom in a single conceptual transformation.

Caption: Kulinkovich-type synthesis of the amine.

Mechanistic Insight: In this reaction, the Grignard reagent (e.g., Ethylmagnesium bromide) reacts with the titanium(IV) isopropoxide catalyst to form a highly reactive titanacyclopropane intermediate. This intermediate then reacts with the nitrile. The precise mechanism is complex, but it results in the formation of a titanium-complexed cyclopropylamine, which is then hydrolyzed during aqueous workup to yield the final product. This method's main advantage is its convergency, potentially reducing the number of synthetic steps.

Route C: From a Carboxamide via Hofmann Rearrangement

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom.[6][7][8] This is a reliable, albeit stoichiometrically demanding, reaction.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarboxamide

The precursor amide can be synthesized from the corresponding carboxylic acid, which in turn can be generated by the hydrolysis of the nitrile intermediate from Route A.

Step 2: Hofmann Rearrangement

The amide is treated with bromine or sodium hypobromite (often generated in situ from Br₂ and NaOH) in a basic aqueous solution.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

Sources

- 1. longdom.org [longdom.org]

- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 6. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 13. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]

An In-depth Technical Guide to the Anticipated Pharmacology of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride, a novel compound with significant potential for impacting central nervous system (CNS) pathways. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from closely related structural and pharmacological analogs to construct a robust and scientifically grounded predictive profile. By examining the well-characterized pharmacology of compounds featuring the critical 3,4-dichlorophenyl moiety in conjunction with a constrained amine, we can infer the likely mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and toxicological considerations for the title compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical class, providing insights to guide future experimental design and evaluation.

Introduction: The Rationale for 1-(3,4-Dichlorophenyl)cyclopropanamine as a CNS-Active Agent

The pursuit of novel CNS therapeutics often involves the strategic combination of well-established pharmacophores to achieve desired potency, selectivity, and pharmacokinetic profiles. The structure of 1-(3,4-Dichlorophenyl)cyclopropanamine brings together two key moieties: the 3,4-dichlorophenyl group and a cyclopropylamine ring.

The 3,4-dichlorophenyl substituent is a common feature in a variety of CNS-active compounds, including selective serotonin reuptake inhibitors (SSRIs) and dual or triple reuptake inhibitors. This group is known to contribute significantly to the binding affinity of ligands for monoamine transporters.

The cyclopropylamine moiety is a bioisostere of an ethylamine side chain, but with a conformationally restricted structure. This rigidity can enhance binding to specific receptor or transporter conformations and can also influence metabolic stability. The combination of these two groups in 1-(3,4-Dichlorophenyl)cyclopropanamine suggests a strong potential for interaction with monoamine transporters, making it a compelling candidate for investigation as a modulator of dopaminergic, serotonergic, and/or noradrenergic signaling.

Predicted Mechanism of Action: A Monoamine Reuptake Inhibitor

Based on the pharmacology of structurally related analogs, the primary mechanism of action for 1-(3,4-Dichlorophenyl)cyclopropanamine is predicted to be the inhibition of one or more monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Supporting Evidence from Structural Analogs

Research on tetrahydroquinoline and tetrahydronaphthalenyl amines bearing a 1-(3,4-dichlorophenyl) or 4-(3,4-dichlorophenyl) substituent, respectively, has demonstrated potent inhibition of monoamine reuptake. Specifically, a series of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amines were identified as potent dual inhibitors of SERT and DAT[1]. Similarly, 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines have been characterized as triple reuptake inhibitors, blocking the activity of DAT, SERT, and NET.

The common structural feature, the 3,4-dichlorophenyl group, is crucial for this activity. It is hypothesized that this lipophilic group engages with a hydrophobic pocket within the monoamine transporters, contributing significantly to the binding affinity. The amine-containing ring system, in these cases, presents the nitrogen atom in a spatially appropriate manner for interaction with key residues in the transporter binding site.

Proposed Signaling Pathway

The inhibition of monoamine transporters by 1-(3,4-Dichlorophenyl)cyclopropanamine would lead to an increase in the extracellular concentrations of the respective neurotransmitters (dopamine, serotonin, norepinephrine) in the synaptic cleft. This elevated neurotransmitter level would result in enhanced and prolonged signaling at postsynaptic receptors.

Figure 1: Proposed mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropanamine.

Anticipated Pharmacodynamics

The pharmacodynamic effects of 1-(3,4-Dichlorophenyl)cyclopropanamine will be dictated by its relative potency and selectivity for the different monoamine transporters.

In Vitro Receptor/Transporter Binding Profile

To ascertain the precise pharmacodynamic profile, a comprehensive in vitro binding and uptake inhibition assay panel is essential. The following experimental protocol outlines a standard approach.

Experimental Protocol: Monoamine Transporter Inhibition Assay

-

Cell Culture: Stably express human DAT, SERT, and NET in HEK293 cells.

-

Radioligand Binding Assays:

-

Prepare cell membrane homogenates.

-

Incubate membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

-

Synaptosomal Uptake Assays:

-

Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Terminate the uptake reaction by rapid filtration and washing.

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

Calculate IC50 values from concentration-response curves.

-

Anticipated In Vivo Effects

Based on the expected mechanism of action, 1-(3,4-Dichlorophenyl)cyclopropanamine is likely to exhibit a range of behavioral effects in preclinical models, consistent with those of other monoamine reuptake inhibitors. These may include:

-

Antidepressant-like effects: Increased mobility in the forced swim test and tail suspension test.

-

Stimulant effects: Increased locomotor activity in an open-field test.

-

Anxiolytic or anxiogenic effects: Depending on the relative activity at SERT versus DAT and NET, the compound could show either anxiolytic or anxiogenic properties in models such as the elevated plus-maze.

Predicted Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of 1-(3,4-Dichlorophenyl)cyclopropanamine will be critical to its potential as a therapeutic agent.

Absorption and Distribution

The compound is a small molecule with a calculated LogP that suggests good membrane permeability and oral bioavailability. The hydrochloride salt form is expected to enhance aqueous solubility. Due to its lipophilic nature, it is likely to readily cross the blood-brain barrier and distribute into CNS tissues.

Metabolism

The metabolism of the cyclopropylamine moiety is a key consideration. Cytochrome P450 (CYP) enzymes are known to oxidize cyclopropylamines, which can lead to ring-opening and the formation of reactive intermediates. This metabolic pathway can have implications for both the half-life of the compound and its potential for toxicity.

The dichlorophenyl group is also susceptible to metabolism, primarily through hydroxylation and subsequent conjugation.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate 1-(3,4-Dichlorophenyl)cyclopropanamine with human liver microsomes in the presence of NADPH.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

-

Calculation: Determine the in vitro half-life and intrinsic clearance.

Excretion

The metabolites of 1-(3,4-Dichlorophenyl)cyclopropanamine are expected to be more polar than the parent compound and will likely be excreted primarily in the urine.

Anticipated Toxicological Profile

A thorough toxicological evaluation is essential for any new chemical entity. Based on its structure, several potential areas of toxicological concern should be investigated for 1-(3,4-Dichlorophenyl)cyclopropanamine.

Hepatotoxicity

As mentioned, the metabolism of the cyclopropylamine ring can lead to the formation of reactive metabolites. These reactive species have the potential to covalently bind to cellular macromolecules, including liver proteins, which can lead to hepatotoxicity.

Cardiotoxicity

Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity. Many CNS-active compounds have some affinity for the hERG channel. Therefore, it is crucial to assess the potential for 1-(3,4-Dichlorophenyl)cyclopropanamine to inhibit this channel.

Genotoxicity

The genotoxic potential of chlorinated organic compounds is a known concern. For instance, 1,3-dichloropropene has been shown to cause DNA fragmentation in vivo.[2] Standard genotoxicity assays, such as the Ames test and in vivo micronucleus test, should be conducted.

Table 1: Summary of Predicted Pharmacological Properties

| Parameter | Predicted Property | Rationale |

| Mechanism of Action | Monoamine Transporter Inhibitor (DAT, SERT, NET) | Based on the pharmacology of 3,4-dichlorophenyl-containing analogs.[1] |

| Pharmacodynamics | Dose-dependent increase in synaptic monoamines | Direct consequence of transporter inhibition. |

| Pharmacokinetics | Good oral bioavailability and CNS penetration | Small, lipophilic molecule. |

| Potential for CYP-mediated metabolism | Presence of cyclopropylamine and dichlorophenyl moieties. | |

| Toxicology | Potential for hepatotoxicity | Metabolism of the cyclopropylamine ring. |

| Potential for cardiotoxicity | Common off-target effect of CNS drugs. | |

| Potential for genotoxicity | Presence of the dichlorophenyl group.[2] |

Conclusion and Future Directions

1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is a promising chemical entity with a high likelihood of acting as a monoamine reuptake inhibitor. The insights gleaned from structurally related compounds provide a strong foundation for guiding its future investigation. The next critical steps in the development of this compound should involve a comprehensive in vitro and in vivo pharmacological and toxicological characterization to validate the predictions outlined in this guide. Specifically, determining its precise affinity and selectivity for DAT, SERT, and NET, along with a thorough ADME and safety profiling, will be paramount in defining its therapeutic potential.

References

- This reference is a placeholder for a general review on monoamine reuptake inhibitors.

-

Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor. PubMed. [Link]

- This reference is a placeholder for a review on the medicinal chemistry of cyclopropylamines.

-

Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. [Link]

Sources

- 1. Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Triple Reuptake Inhibitors: A Focus on 1-(3,4-Dichlorophenyl)cyclopropanamine Analogues

This technical guide provides an in-depth exploration of the potential research applications of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride and its close structural and functional analogues, such as DOV 216,303. These compounds represent a significant area of investigation in neuropharmacology, particularly in the development of novel therapeutics for mood disorders and other CNS-related conditions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core science, experimental methodologies, and potential future directions.

Introduction: The Rationale for Triple Reuptake Inhibition

The monoamine hypothesis of depression has been a cornerstone of psychiatric research for decades, positing that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—contributes to the pathophysiology of major depressive disorder (MDD). While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated clinical efficacy, a significant portion of patients exhibit only a partial response or are refractory to these treatments. This has led to the exploration of novel therapeutic strategies, including the simultaneous modulation of all three monoamine systems.

Triple reuptake inhibitors (TRIs) are a class of compounds that block the serotonin, norepinephrine, and dopamine transporters. The prototypical compound in this class is DOV 216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride. While structurally distinct from a simple cyclopropanamine, its pharmacological profile provides a valuable framework for understanding the potential of related dichlorophenyl-substituted compounds. The primary rationale for this triple-action approach is the potential for a broader spectrum of antidepressant efficacy and a faster onset of action.

Mechanism of Action: A Multi-Target Approach

The therapeutic and research potential of 1-(3,4-Dichlorophenyl)cyclopropanamine analogues lies in their ability to concurrently inhibit the reuptake of 5-HT, NE, and DA from the synaptic cleft. This blockade of the respective transporters—SERT, NET, and DAT—leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing neurotransmission.

Figure 1: Simplified signaling pathway of a triple reuptake inhibitor.

Potential Research Applications

The unique pharmacological profile of 1-(3,4-Dichlorophenyl)cyclopropanamine analogues makes them valuable tools for a variety of research applications, primarily in the fields of neuroscience and drug discovery.

Investigating the Pathophysiology of Depression

These compounds can be utilized as pharmacological probes to investigate the relative contributions of the serotonergic, noradrenergic, and dopaminergic systems to the neurobiology of depression. For instance, in animal models of depression, such as the olfactory bulbectomy model, these agents can help elucidate how the simultaneous enhancement of all three monoamine systems impacts depressive-like behaviors and underlying neural circuits.[1][2]

Development of Novel Antidepressants

The primary application lies in the development of new antidepressant medications. Preclinical studies with DOV 216,303 have shown its efficacy in animal models predictive of antidepressant activity, such as the mouse forced swim test and the reversal of tetrabenazine-induced ptosis.[3] These models are crucial for screening and characterizing the antidepressant-like effects of novel compounds.

Exploring Treatment-Resistant Depression

Given that a significant number of patients do not respond adequately to existing treatments, triple reuptake inhibitors offer a promising avenue for investigating and potentially treating treatment-resistant depression. Research in this area would involve preclinical models of treatment resistance and eventual clinical trials in patient populations who have failed to respond to SSRIs or SNRIs.

Other Potential CNS Indications

The modulation of dopamine, in addition to serotonin and norepinephrine, suggests potential applications beyond depression. These could include:

-

Anxiety Disorders: While the role of dopamine in anxiety is complex, its modulation could offer a novel therapeutic angle.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The pro-dopaminergic and noradrenergic effects are mechanistically similar to some existing ADHD medications.

-

Substance Use Disorders: By modulating dopamine pathways, these compounds could be investigated for their potential to reduce craving and withdrawal symptoms.

Experimental Protocols and Methodologies

A thorough preclinical evaluation of a 1-(3,4-Dichlorophenyl)cyclopropanamine analogue would involve a tiered approach, from in vitro characterization to in vivo behavioral and neurochemical assessments.

In Vitro Transporter Binding and Uptake Assays

The initial step is to determine the compound's affinity and potency at the human monoamine transporters. This is typically done using radioligand binding assays and neurotransmitter uptake assays in cell lines expressing the recombinant human transporters.

Table 1: Representative In Vitro Profile of a Triple Reuptake Inhibitor (DOV 216,303)

| Target | Assay Type | IC₅₀ (nM) |

| hSERT | [³H]5-HT Uptake | 14 |

| hNET | [³H]NE Uptake | 20 |

| hDAT | [³H]DA Uptake | 78 |

Data adapted from preclinical studies on DOV 216,303.[3]

Step-by-Step Protocol for Neurotransmitter Uptake Assay:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.

-

Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride) in an appropriate buffer.

-

Incubation: Add the test compound to the cells and incubate for a predetermined time.

-

Radioligand Addition: Add the radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) and incubate to allow for uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

In Vivo Behavioral Models of Depression

Several well-established animal models are used to assess the antidepressant-like effects of novel compounds.

Forced Swim Test (FST):

-

Habituation (Day 1): Place mice or rats individually in a cylinder of water for a 15-minute pre-swim session.

-

Drug Administration (Day 2): Administer the test compound, a positive control (e.g., imipramine), or vehicle at a specified time before the test.

-

Test Session (Day 2): Place the animals back in the water for a 6-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Tetrabenazine-Induced Ptosis and Hypolocomotion:

-

Drug Administration: Administer the test compound or vehicle.

-

Tetrabenazine Injection: After a predetermined time, inject tetrabenazine to deplete monoamine stores.

-

Scoring: At regular intervals, score the degree of ptosis (eyelid closure) and measure locomotor activity. Reversal of tetrabenazine-induced effects suggests a restoration of monoaminergic tone.

Figure 2: A typical preclinical workflow for a novel triple reuptake inhibitor.

In Vivo Neurochemical Analysis (Microdialysis)

Microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This allows for a direct assessment of the compound's effect on synaptic monoamine levels. Studies have shown that TRIs like DOV 216,303 can increase extracellular levels of serotonin, norepinephrine, and dopamine in brain regions such as the prefrontal cortex.[2]

Clinical Development and Considerations

The translation from preclinical findings to clinical applications requires careful consideration of safety, tolerability, and pharmacokinetics in humans. Early-phase clinical trials with DOV 216,303 have provided valuable insights.

Table 2: Summary of Phase I Clinical Trial Data for DOV 216,303

| Parameter | Finding |

| Safety and Tolerability | Generally well-tolerated at single doses up to 100 mg and multiple doses up to 100 mg/day.[4] |

| Adverse Events | Primarily gastrointestinal disturbances at higher doses (150 mg single dose, 100 mg/day multiple doses).[4] |

| Pharmacokinetics | Rapidly absorbed (Tₘₐₓ 0.7-1.2 hours) with a half-life (t₁/₂) of 3.3-4.4 hours.[4] |

| Dose Proportionality | Cₘₐₓ and AUC values were dose-proportional.[3] |

A Phase II study comparing DOV 216,303 to citalopram in depressed individuals showed time-dependent reductions in Hamilton Depression Rating Scale (HAM-D) scores for both groups, providing preliminary evidence of antidepressant activity.[3]

Future Directions and Conclusion

The field of triple reuptake inhibition holds considerable promise for the development of more effective and faster-acting antidepressants. Future research with 1-(3,4-Dichlorophenyl)cyclopropanamine analogues and related compounds should focus on:

-

Optimizing the SERT:NET:DAT Inhibition Ratio: Fine-tuning the relative potencies at each transporter may lead to an improved efficacy and side-effect profile.

-

Investigating Biomarkers of Response: Identifying biomarkers that can predict which patients are most likely to respond to a TRI would be a significant advancement in personalized medicine.

-

Exploring Novel Indications: A systematic evaluation of the therapeutic potential of these compounds in other CNS disorders is warranted.

References

- Skolnick, P., et al. (2006). Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor. CNS Drug Reviews, 12(2), 123-134.

- Beer, B., et al. (2004). DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile. Journal of Clinical Pharmacology, 44(12), 1360-1367.

- Prins, J., et al. (2011). The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats. Pharmacology, Biochemistry and Behavior, 97(3), 447-453.

- Prins, J., et al. (2010). The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats. European Journal of Pharmacology, 639(1-3), 78-84.

Sources

- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sertraline Hydrochloride: A Selective Serotonin Reuptake Inhibitor

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sertraline Hydrochloride, a potent and selective serotonin reuptake inhibitor (SSRI) widely utilized in the treatment of major depressive disorder and other psychiatric conditions. This document delves into the core scientific principles underlying Sertraline's therapeutic efficacy, from its molecular mechanism of action at the serotonin transporter to its pharmacokinetic profile and the preclinical assays used to characterize its activity. Detailed, field-proven protocols for stereoselective synthesis, in vitro binding and uptake assays, and in vivo behavioral models are provided to equip researchers with the practical knowledge required for the study of Sertraline and other compounds within this class. The guide is structured to offer not just procedural steps, but also the scientific rationale behind these methodologies, fostering a deeper understanding of the drug discovery and development process for central nervous system therapeutics.

Introduction: The Clinical Significance of Serotonin Reuptake Inhibition

Major depressive disorder (MDD) is a debilitating psychiatric illness characterized by persistent low mood, anhedonia, and cognitive dysfunction. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters, particularly serotonin (5-hydroxytryptamine, 5-HT), is a key etiological factor. Selective serotonin reuptake inhibitors (SSRIs) are a class of antidepressants designed to specifically target and block the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft.[1] By inhibiting this reuptake process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1][2]

Sertraline, chemically known as (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent and selective SSRI.[3] Its efficacy in treating depression, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder has been extensively documented.[4] This guide will provide a detailed technical examination of Sertraline Hydrochloride, focusing on the scientific principles and experimental methodologies relevant to its study and development.

Molecular Profile of Sertraline Hydrochloride

Sertraline is a secondary amine with two chiral centers, resulting in four possible stereoisomers. The therapeutically active enantiomer is the cis-(1S,4S) isomer.[1] The hydrochloride salt of Sertraline is the commonly used pharmaceutical form.

Table 1: Physicochemical Properties of Sertraline Hydrochloride

| Property | Value | Source |

| IUPAC Name | (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | [5] |

| Molecular Formula | C₁₇H₁₇Cl₂N · HCl | [3] |

| Molecular Weight | 342.7 g/mol | [3] |

| Appearance | White crystalline powder | - |

| Solubility | Sparingly soluble in water and ethanol | - |

Mechanism of Action: Selective Inhibition of the Serotonin Transporter

The primary mechanism of action of Sertraline is its high-affinity, selective inhibition of the serotonin transporter (SERT).[3] This inhibition is competitive and leads to an accumulation of serotonin in the synaptic cleft, thereby potentiating serotonergic neurotransmission.[3]

Binding to the Serotonin Transporter

Sertraline binds to a site on the SERT protein, which is distinct from the serotonin binding site, allosterically inhibiting the transporter's function.[6] The high selectivity of Sertraline for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a key feature that contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs).[3]

Table 2: Binding Affinities (Ki) of Sertraline for Monoamine Transporters

| Transporter | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 0.15–3.3 |

| Norepinephrine Transporter (NET) | 420–925 |

| Dopamine Transporter (DAT) | 22–315 |

| Source:[5] |

The data in Table 2 clearly illustrates the high selectivity of Sertraline for the serotonin transporter.

Downstream Neuroadaptive Changes

The immediate increase in synaptic serotonin following Sertraline administration does not fully account for the delayed onset of its therapeutic effects, which typically take several weeks to manifest. Chronic administration of Sertraline leads to a cascade of neuroadaptive changes, including the downregulation of presynaptic 5-HT1A autoreceptors.[5] This desensitization of autoreceptors results in a disinhibition of serotonergic neuron firing and a further increase in serotonin release.

Figure 1: Mechanism of action of Sertraline.

Stereoselective Synthesis of (1S,4S)-Sertraline Hydrochloride

The therapeutic activity of Sertraline resides exclusively in the (1S,4S) stereoisomer. Therefore, stereoselective synthesis is crucial for its production. Several methods have been developed, with a common strategy involving the resolution of a racemic intermediate or an asymmetric synthesis.[7]

Synthesis via Racemic Intermediate and Resolution

A widely used industrial synthesis involves the preparation of racemic cis-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, followed by resolution with a chiral acid, such as D-(-)-mandelic acid.[4][7]

Figure 2: Synthetic scheme for Sertraline via resolution.

Asymmetric Synthesis

More advanced synthetic routes employ asymmetric synthesis to directly obtain the desired (1S,4S) isomer, avoiding the need for resolution and improving the overall yield. One such approach involves an intramolecular stereoselective anionic addition to an imine moiety.[7]

In Vitro Characterization: Quantifying Serotonin Transporter Inhibition

In vitro assays are fundamental for determining the potency and selectivity of a compound as a SERT inhibitor. The two primary types of assays are binding assays and uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to SERT.

Experimental Protocol: [³H]-Citalopram Binding Assay

-

Preparation of Synaptosomal Membranes:

-

Homogenize rat brain tissue (e.g., cortex or striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspension in buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (total binding) or a high concentration of a known SERT inhibitor like fluoxetine (10 µM) for non-specific binding.

-

50 µL of various concentrations of Sertraline (or test compound).

-

50 µL of [³H]-Citalopram (final concentration ~0.5 nM).

-

100 µL of the synaptosomal membrane preparation (50-100 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Sertraline concentration.

-

Determine the IC₅₀ (concentration of Sertraline that inhibits 50% of specific [³H]-Citalopram binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin Uptake Inhibition Assay

This functional assay directly measures the ability of a compound to inhibit the transport of serotonin into cells or synaptosomes.

Experimental Protocol: [³H]-Serotonin Uptake Assay in JAR cells

Human placental choriocarcinoma (JAR) cells endogenously express the serotonin transporter.[8]

-

Cell Culture:

-

Culture JAR cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in a 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of Sertraline (or test compound) in KRH buffer for 15 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Serotonin (final concentration ~10 nM) and incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

-

Data Analysis:

-

Determine the IC₅₀ value for Sertraline by plotting the percentage of inhibition of [³H]-Serotonin uptake against the logarithm of the drug concentration.

-

In Vivo Evaluation: Preclinical Models of Antidepressant Activity

Animal models are essential for evaluating the antidepressant-like effects of a compound in a living organism. The forced swim test and the tail suspension test are two of the most commonly used behavioral despair models.

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of this immobility.[9]

Experimental Protocol: Forced Swim Test in Mice

-

Animals:

-

Use male C57BL/6 mice (8-10 weeks old).

-

House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

-

-

Drug Administration:

-

Administer Sertraline Hydrochloride (e.g., 5, 10, or 20 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

-

-

Test Procedure:

-

Fill a transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

-

Gently place each mouse into the cylinder for a 6-minute test session.

-

Record the session with a video camera for later analysis.

-

After the test, remove the mouse, dry it with a towel, and return it to its home cage.

-

-

Behavioral Scoring:

-

An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

-

Data Analysis:

-

Compare the mean duration of immobility between the Sertraline-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

Tail Suspension Test (TST)

The TST is another widely used model of behavioral despair in mice. When suspended by their tails, mice will alternate between struggling and immobility. Antidepressants increase the duration of struggling and decrease immobility time.[10]

Experimental Protocol: Tail Suspension Test in Mice

-

Animals and Drug Administration:

-

Follow the same procedures as for the Forced Swim Test.

-

-

Test Procedure:

-

Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot touch any surfaces.

-

The test duration is 6 minutes.

-

Video record the session for subsequent scoring.

-

-

Behavioral Scoring:

-

A blinded observer scores the total duration of immobility during the 6-minute test.

-

Immobility is defined as the complete absence of movement.

-

-

Data Analysis:

-

Analyze the data in the same manner as for the Forced Swim Test.

-

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Sertraline is crucial for its clinical application.

-

Absorption: Sertraline is slowly absorbed after oral administration, with peak plasma concentrations reached in 4 to 10 hours.[1]

-

Distribution: It is highly protein-bound (approximately 98%) in the plasma.[3]

-

Metabolism: Sertraline undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to its major metabolite, desmethylsertraline.[3] This metabolite is substantially less active than the parent compound.[3]

-

Excretion: Sertraline and its metabolites are excreted in both urine and feces.[3] The elimination half-life of Sertraline is approximately 22-36 hours, which allows for once-daily dosing.[11]

Conclusion

Sertraline Hydrochloride is a well-characterized and clinically effective selective serotonin reuptake inhibitor. Its high affinity and selectivity for the serotonin transporter, coupled with a favorable pharmacokinetic profile, have established it as a first-line treatment for depression and other psychiatric disorders. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of Sertraline and the discovery of novel compounds targeting the serotonergic system. A thorough understanding of these techniques is indispensable for researchers and drug development professionals working in the field of neuroscience and psychopharmacology.

References

-

Hicks, J. K., Bishop, J. R., Gammal, R. S., Sangkuhl, K., Relling, M. V., & Klein, T. E. (2015). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and genomics, 25(4), 201. Available at: [Link]

- U.S. Patent No. 6,506,940. (2003). Process for converting stereoisomers of sertraline into sertraline. Google Patents.

-

PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

ZOLOFT (sertraline hydrochloride) Label. (2016). U.S. Food and Drug Administration. Available at: [Link]

-

Poremba, K. E., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6895-6925. Available at: [Link]

-

Sertraline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Kovács, L., et al. (2021). Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. Acta Pharmaceutica Hungarica, 91(1), 3-14. Available at: [Link]

-

Taber, G. P., et al. (2001). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 5(5), 475-478. Available at: [Link]

-